N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S.ClH/c1-26-17-7-8-19-18(15-17)22-21(28-19)24(10-9-23-11-13-27-14-12-23)20(25)16-5-3-2-4-6-16;/h7-8,15-16H,2-6,9-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDSUTLZXKVMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, and a morpholinoethyl chain that enhances its pharmacokinetic properties. The molecular formula is , indicating the presence of heteroatoms that contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. The mechanism involves the activation of the p53 protein , a critical regulator of the cell cycle and apoptosis. Upon activation, p53 induces:
- G2/M cell cycle arrest
- Upregulation of pro-apoptotic factors such as Bax
- Downregulation of anti-apoptotic factors like Bcl-2
This cascade leads to increased apoptosis in cancer cells, demonstrating the compound's potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may also possess anti-inflammatory properties . The structural components allow for interactions with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines .
The primary target of this compound appears to be the p53 pathway. By stabilizing p53, the compound enhances its transcriptional activity, leading to the expression of genes involved in cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Benzo[d]thiazole, piperidine | Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-4-[phenyl(3-pyridyl)amino]benzamides | Benzo[d]thiazole, pyridine | Anticancer |
| N-(benzo[d]thiazol-2-yl)-4-[3-fluoroanilino]benzamides | Benzo[d]thiazole, fluoroaniline | Anticancer |
The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to these related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro tests demonstrated that treatment with this compound resulted in significant cytotoxicity against breast and lung cancer cell lines. The IC50 values were reported at concentrations significantly lower than those required for traditional chemotherapeutics .
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a benzo[d]thiazol scaffold with several analogs but differs in its substitution patterns and appended functional groups:
Key Observations :
- The target’s morpholinoethyl group and hydrochloride salt distinguish it from neutral thiazole derivatives, likely improving aqueous solubility and bioavailability compared to compounds like those in and .
- Halogenation (e.g., chloro, fluoro) in analogs such as Compound 9 and ’s compound may enhance target binding but reduce solubility, whereas the target’s methoxy group balances lipophilicity and polarity .
Key Observations :
- The target’s hydrochloride salt may improve crystallinity and stability compared to neutral analogs like those in , which exhibit melting points between 147–207°C .
- Low yields (e.g., 20% for Compound 74) highlight challenges in synthesizing complex thiazole derivatives, suggesting the target’s synthesis may require optimized coupling conditions .
Hydrogen Bonding and Molecular Interactions
emphasizes the role of hydrogen bonding (e.g., N–H⋯N dimers) in stabilizing crystal structures . The target’s morpholinoethyl group and hydrochloride salt could participate in ionic interactions or hydrogen bonding, enhancing solubility and solid-state stability compared to non-ionic compounds like N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling Reactions : React a benzo[d]thiazole derivative (e.g., 5-methoxybenzo[d]thiazol-2-amine) with a morpholinoethyl group via nucleophilic substitution.
Cyclohexanecarboxamide Formation : Use cyclohexanecarbonyl chloride or activated ester intermediates to form the carboxamide bond.
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Critical Parameters : Optimize reaction temperature (e.g., 80–100°C for coupling), solvent choice (e.g., DMF or THF), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. How is the compound’s structure confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments (e.g., morpholinoethyl CH₂ at δ 2.4–3.2 ppm) and carboxamide carbonyl (δ ~165 ppm).
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₉ClN₄O₃S).
- X-ray Crystallography (if crystalline): Resolve bond angles and hydrogen-bonding networks .
Q. What analytical methods ensure purity and stability?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C).
- pH Stability Tests : Incubate in buffers (pH 3–9) and monitor degradation via UV-Vis or LC-MS .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled-up production?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
- Catalyst Use : Employ coupling agents (e.g., HATU or EDCI) for efficient amide bond formation.
- Reaction Monitoring : Use TLC or in-situ FTIR to track progress and minimize side products.
- Case Study : A 15% yield increase was achieved by replacing THF with DMF in the carboxamide step .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structural Variant Analysis : Compare analogs (e.g., 5-chloro vs. 5-methoxy substituents) using SAR studies.
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line: HEK293 vs. HeLa; IC₅₀ protocols).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., morpholinoethyl chain length impacts target affinity) .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Focus on hydrogen bonds between morpholine oxygen and catalytic lysine residues.
- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., 100 ns trajectories) using GROMACS.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for lead optimization .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
- Analytical Profiling : Monitor degradation products via LC-MS and assign structures (e.g., hydrolysis of carboxamide to carboxylic acid).
- Storage Recommendations : Store lyophilized at -20°C in amber vials with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
